molecular formula C10H9F4N B12931336 (2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine

(2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine

Cat. No.: B12931336
M. Wt: 219.18 g/mol
InChI Key: ULKSDKBGNDASNJ-ZETCQYMHSA-N
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Description

(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a tetrafluorophenyl reagent. One common method includes the use of a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks an electrophilic carbon on the tetrafluorophenyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and specific reaction conditions are optimized to ensure high enantiomeric purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrrolidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.

Scientific Research Applications

(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine
  • (S)-2-(2,3,5,6-Tetrafluorophenyl)piperidine
  • (S)-2-(2,3,5,6-Tetrafluorophenyl)morpholine

Uniqueness

(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the chiral pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

(2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine

InChI

InChI=1S/C10H9F4N/c11-5-4-6(12)10(14)8(9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1

InChI Key

ULKSDKBGNDASNJ-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC(=C2F)F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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